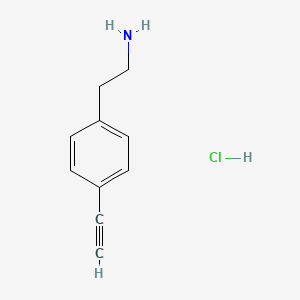
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C9H20N2 It is a derivative of piperidine, a heterocyclic amine that is commonly used in the synthesis of pharmaceuticals and other organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride typically involves the reaction of 1-propylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-propylpiperidine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.
Procedure: The 1-propylpiperidine is first dissolved in the solvent, followed by the addition of formaldehyde. Hydrogen chloride gas is then bubbled through the solution to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Applications De Recherche Scientifique
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)methanamine: Similar structure but with a methyl group instead of a propyl group.
1-(1-Ethylpiperidin-4-yl)methanamine: Similar structure but with an ethyl group instead of a propyl group.
1-(1-Butylpiperidin-4-yl)methanamine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
2825012-46-0 |
|---|---|
Formule moléculaire |
C9H22Cl2N2 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
(1-propylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-5-11-6-3-9(8-10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H |
Clé InChI |
FVLVEZQKKFOJHS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


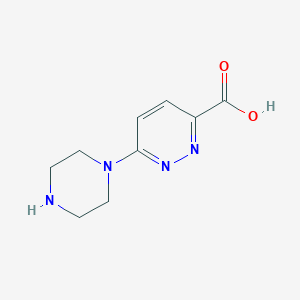
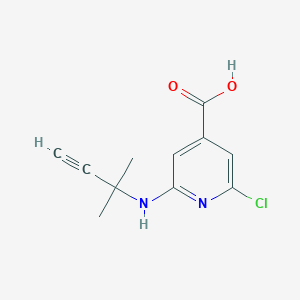
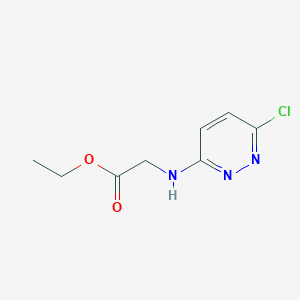
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
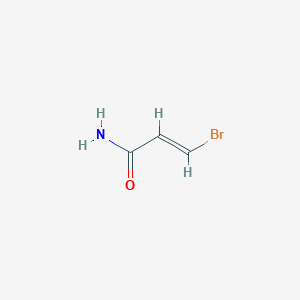
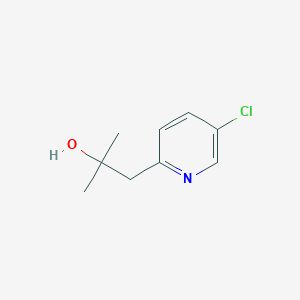
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
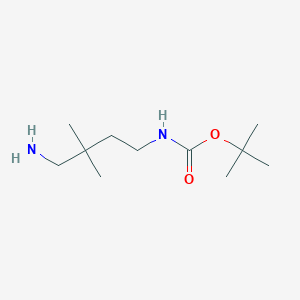
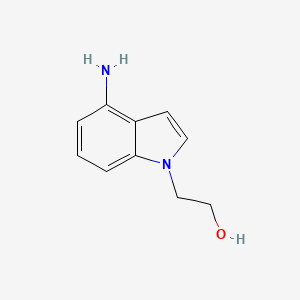

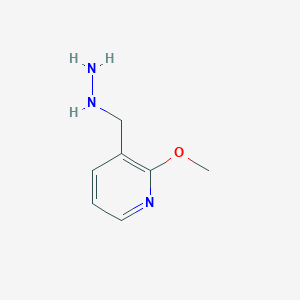
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
